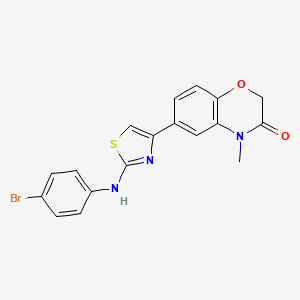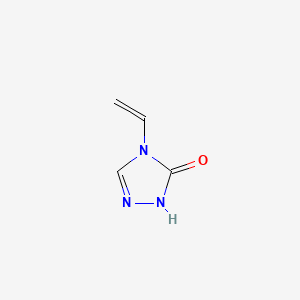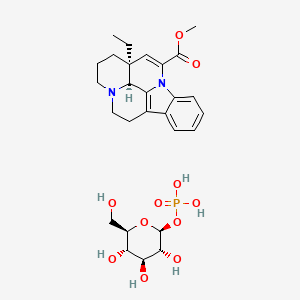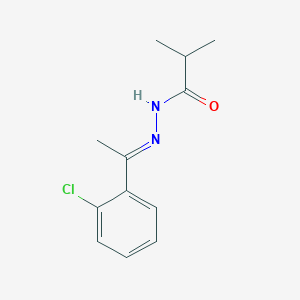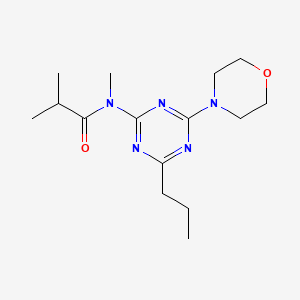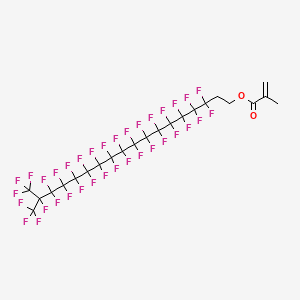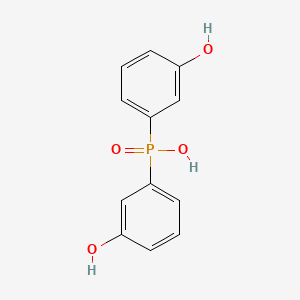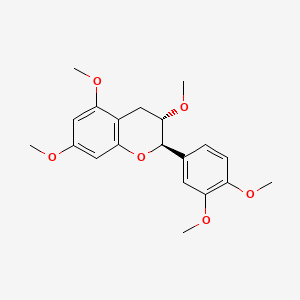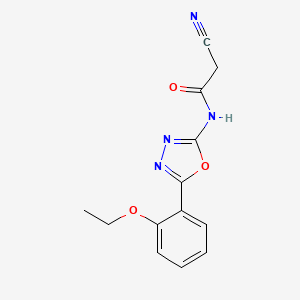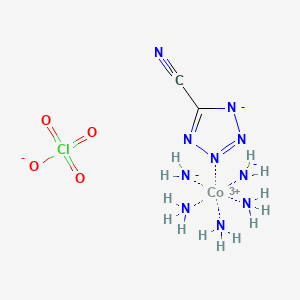
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate is an inorganic coordination compound that has garnered significant interest due to its energetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate typically involves conventional coordination chemistry preparative methods. The compound is synthesized by reacting cobalt(III) salts with 5-cyanotetrazole in the presence of perchlorate ions. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired coordination complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and control of reaction conditions to ensure high yield and purity. The structure of the synthesized compound is confirmed using techniques such as 15N NMR spectroscopy and X-ray diffraction .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly involving the perchlorate ion.
Reduction: Reduction reactions can occur, especially under thermal conditions.
Substitution: Ligand substitution reactions are possible, where the cyanotetrazolate ligand can be replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like perchlorates and reducing agents such as ammonia. The reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently .
Major Products Formed
The major products formed from these reactions include nitrogen gas, cobalt(II) compounds, and various nitrogen-containing organic species. The exact products depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate has several scientific research applications, including:
Explosive Materials: The compound is used in the development of safer explosive materials that can be initiated using a thermal source and exhibit a rapid deflagration-to-detonation transition.
Detonating Components: It has been developed for use in detonating components due to its energetic properties and stability.
Material Science: Research into the compound’s structure and properties has provided insights into the design of new energetic materials.
Mechanism of Action
The mechanism by which 2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate exerts its effects involves several stages:
Endothermic Stage: Dissociation of ammonia ligands from the cobalt atom and rearrangement of the 5-cyanotetrazolato ligand to produce nitrogen gas and an unidentified solid species.
Oxidation-Reduction Reactions: Oxidation of the ligands around the cobalt atom by the perchlorate ion, leading to the formation of cobalt(II), nitrogen, and ammonium ion.
Final Oxidation: Oxidation of the residual solid products by the perchlorate ion.
Comparison with Similar Compounds
Similar Compounds
Nickel, Iron, and Zinc Analogues: These compounds have similar structures but differ in their metal centers.
Other Tetrazolate Complexes: Compounds with different tetrazolate ligands exhibit varying energetic properties and sensitivities.
Uniqueness
2-(5-Cyanotetrazolato) pentaamine cobalt III perchlorate is unique due to its specific combination of energetic properties, stability, and the ability to undergo rapid deflagration-to-detonation transitions. Its structure and reactivity make it a valuable compound for research and practical applications in explosive materials .
Properties
CAS No. |
70247-32-4 |
|---|---|
Molecular Formula |
C2H13ClCoN10O4- |
Molecular Weight |
335.58 g/mol |
IUPAC Name |
azane;azanide;cobalt(3+);1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carbonitrile;perchlorate |
InChI |
InChI=1S/C2N5.ClHO4.Co.3H3N.2H2N/c3-1-2-4-6-7-5-2;2-1(3,4)5;;;;;;/h;(H,2,3,4,5);;3*1H3;2*1H2/q-1;;+3;;;;2*-1/p-1 |
InChI Key |
QDKAJWICCDUNRC-UHFFFAOYSA-M |
Canonical SMILES |
C(#N)C1=NN=N[N-]1.N.N.N.[NH2-].[NH2-].[O-]Cl(=O)(=O)=O.[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



